molecular formula C15H11ClN6O4 B1190337 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B1190337
M. Wt: 374.74g/mol
InChI Key: NPBBUFXMZNTQLF-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole. This intermediate is then reacted with acetic anhydride to introduce the acetohydrazide group.

The next step involves the condensation of the acetohydrazide derivative with 5-chloro-2-hydroxy-3-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Conversion of nitro groups to amino groups, resulting in amino-substituted derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool. Its unique structure allows for targeted delivery and controlled release of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazide group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and activity.

The compound’s ability to undergo redox reactions also plays a role in its mechanism of action. The reduction of nitro groups to amino groups can generate reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-{[bis(2-hydroxyethyl)amino]methyl}phenol

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-N’-{5-chloro-2-hydroxy-3-nitrobenzylidene}acetohydrazide is unique due to its combination of a benzotriazole moiety with a hydrazide group and a nitro-substituted aromatic ring This unique structure imparts specific chemical and biological properties that distinguish it from other benzotriazole derivatives

Properties

Molecular Formula

C15H11ClN6O4

Molecular Weight

374.74g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11ClN6O4/c16-10-5-9(15(24)13(6-10)22(25)26)7-17-18-14(23)8-21-19-11-3-1-2-4-12(11)20-21/h1-7,24H,8H2,(H,18,23)/b17-7+

InChI Key

NPBBUFXMZNTQLF-REZTVBANSA-N

SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.